Paraquat dichloride

概述

描述

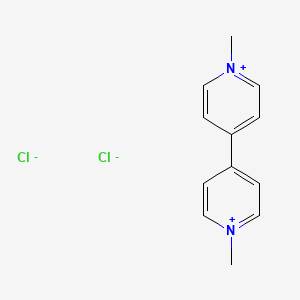

Paraquat dichloride, also known as N,N′-dimethyl-4,4′-bipyridinium dichloride, is a highly toxic organic compound widely used as a non-selective contact herbicide. It is known for its rapid action in killing green plant tissue upon contact. This compound is one of the most commonly used herbicides globally, despite its high toxicity to humans and animals .

准备方法

Synthetic Routes and Reaction Conditions: Paraquat dichloride is synthesized through the coupling of pyridine, which is treated with sodium in ammonia, followed by oxidation to yield 4,4′-bipyridine. This intermediate is then dimethylated using chloromethane to produce the final product as the dichloride salt .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity. The final product is often formulated into various concentrations and forms, such as aqueous solutions and water-soluble granules, for agricultural use .

化学反应分析

Types of Reactions: Paraquat dichloride undergoes several types of chemical reactions, including:

Substitution: this compound can react with strong acids, bases, and oxidizing agents, leading to various substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include molecular oxygen and electron donors like NADPH.

Reduction: Sodium dithionite is often used to reduce this compound in analytical methods.

Substitution: Strong acids and bases are used under controlled conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include superoxide radicals and other reactive oxygen species, which are responsible for the compound’s herbicidal activity .

科学研究应用

Agricultural Applications

Paraquat dichloride is primarily employed as a broad-spectrum herbicide to control a wide range of grasses and broad-leaved weeds. Its fast-acting nature makes it particularly useful in various agricultural settings, including:

- Crop Management : It is utilized in the cultivation of crops such as oil palm, where it helps manage weed growth effectively, thereby enhancing crop yield. A study conducted in an oil palm plantation demonstrated that different application rates of this compound significantly influenced soil pH and permeability but did not adversely affect soil bulk density or porosity .

- Pre-harvest Desiccation : Paraquat is often used to desiccate crops before harvest, allowing for easier harvesting and improved crop quality.

Table 1: Effects of this compound on Soil Properties

| Treatment | pH Level | Soil Permeability | Total Nitrogen Content |

|---|---|---|---|

| Control | 5.8 | 0.12 cm/s | 0.15% |

| 4 ml/l | 6.2 | 0.15 cm/s | 0.10% |

| 8 ml/l | 5.6 | 0.10 cm/s | 0.08% |

| 16 ml/l | 5.5 | 0.11 cm/s | 0.09% |

Environmental Impact Studies

Research has shown that this compound can have significant ecological effects, particularly on aquatic ecosystems due to runoff from agricultural fields. Studies have documented its impact on aquatic organisms, including fish species like Channa punctatus, where exposure led to notable histopathological changes in vital organs such as gills, liver, and kidneys . This underscores the importance of monitoring paraquat levels in water bodies to protect aquatic life.

Case Study: Histopathological Effects on Fish

A study evaluated the effects of this compound on freshwater fish exposed to varying concentrations over a period of time:

- Acute Exposure : Fish exposed to a concentration of for 96 hours exhibited significant gill damage, including curling of secondary lamellae and congestion .

- Chronic Effects : Prolonged exposure resulted in liver necrosis and kidney damage, indicating the compound's potential to cause long-term harm to aquatic organisms.

Toxicological Research

This compound is also a subject of toxicological studies due to its high toxicity levels in humans and animals upon ingestion or dermal exposure. It is associated with severe health risks, including pulmonary fibrosis and renal failure.

Case Study: Paraquat Poisoning

A case series reported on patients who ingested this compound with suicidal intent:

- Patient Outcomes : One patient ingested and required intensive care management involving continuous venovenous hemofiltration due to acute kidney injury . Another patient showed significant recovery after aggressive treatment despite severe initial symptoms .

Health Risks and Epidemiological Studies

Epidemiological studies have linked paraquat exposure to increased risks of neurodegenerative diseases such as Parkinson's disease (PD). Research conducted in agricultural regions indicated that individuals with higher ambient exposure levels had significantly elevated odds of developing PD .

Table 2: Risk Factors for Parkinson's Disease Associated with Paraquat Exposure

| Exposure Level | Odds Ratio (OR) | Confidence Interval (CI) |

|---|---|---|

| Residential Proximity | 1.91 | (1.30, 2.83) |

| Workplace Proximity | 2.15 | (1.46, 3.19) |

作用机制

Paraquat dichloride exerts its herbicidal effects by interfering with the photosynthetic process in plants. It accepts electrons from photosystem I and transfers them to molecular oxygen, producing reactive oxygen species. These reactive oxygen species cause oxidative stress, leading to the destruction of cell membranes and rapid plant tissue death . In humans and animals, this compound’s toxicity is primarily due to its ability to generate reactive oxygen species, causing damage to vital organs such as the lungs, liver, and kidneys .

相似化合物的比较

Paraquat dichloride belongs to the family of viologens, which are redox-active heterocycles. Similar compounds include:

Diquat: Another bipyridinium herbicide with similar redox properties but different structural features.

Methyl viologen: A compound closely related to this compound, used in various redox reactions.

Uniqueness: this compound is unique due to its rapid action and high toxicity. Unlike other herbicides, it acts quickly upon contact with plant tissue, making it highly effective for weed control. its high toxicity to humans and animals has led to regulatory restrictions and bans in several countries .

生物活性

Paraquat dichloride is a widely used herbicide known for its effectiveness in controlling weeds. However, its biological activity raises significant concerns due to its toxicity and potential health risks, particularly in agricultural settings. This article explores the biological effects of this compound, focusing on its mechanisms of action, associated health risks, and case studies highlighting its impact on human health.

Paraquat exerts its toxic effects primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can cause significant cellular damage, including:

- DNA Damage : Studies have shown that paraquat induces dose-dependent DNA damage in peripheral lymphocyte cells, as evidenced by alkaline comet assays and other cytotoxicity tests .

- Cell Membrane Integrity : Exposure to paraquat compromises cell membrane integrity, resulting in increased cell permeability and eventual cell death .

- Organ Toxicity : Paraquat has been linked to pathological changes in vital organs such as the lungs, kidneys, and liver. Histopathological examinations reveal significant tissue damage following paraquat exposure .

Table 1: Summary of Biological Effects of this compound

| Biological Effect | Mechanism | Evidence Source |

|---|---|---|

| Oxidative Stress | ROS generation | |

| DNA Damage | Alkaline comet assay | |

| Cell Membrane Damage | Increased permeability | |

| Organ Toxicity | Histopathological changes |

Health Risks

Paraquat exposure is associated with several health risks, particularly in agricultural workers. Epidemiological studies indicate a strong correlation between paraquat exposure and the development of Parkinson's disease (PD). A recent population-based study in California found that individuals living or working near areas with high paraquat usage had significantly increased odds of developing PD .

Case Studies

- Case Study on Acute Poisoning :

- Long-term Effects :

Research Findings

Recent research emphasizes the need for further investigation into the long-term effects of paraquat exposure. A systematic review concluded that paraquat is a significant risk factor for Parkinson's disease, particularly among individuals exposed at younger ages . The study highlighted that ambient exposure levels correlate with increased disease incidence, reinforcing the need for regulatory scrutiny.

Table 2: Epidemiological Findings on Paraquat and Parkinson's Disease

常见问题

Basic Research Questions

Q. What standardized experimental protocols are recommended for assessing the hydrolysis stability of Paraquat dichloride in environmental samples?

Hydrolysis studies should be conducted at pH 5, 7, and 9 under controlled temperatures (e.g., 25°C and 40°C) to evaluate stability. Data from the EPA indicate no hydrolysis occurs under these conditions, even after prolonged incubation . Buffered aqueous solutions should be used, and degradation products analyzed via TLC or HPLC.

Q. How should researchers design studies to evaluate this compound adsorption in soil and water systems?

Batch experiments with controlled variables (e.g., adsorbent dose, pH, initial concentration) are critical. For example, activated date stone carbon (8.0 g/L) achieved equilibrium adsorption in 140 minutes at pH 9.0. Kinetic analysis should use pseudo-second-order models, validated by regression analysis .

Q. What regulatory data requirements must be addressed for this compound reregistration?

The EPA mandates product chemistry data (e.g., hydrolysis, photodegradation) and ecotoxicological studies (e.g., aerobic soil metabolism). Required studies are detailed in the "Requirements Status and Registrant’s Response" (Attachment C of EPA documents), including degradation kinetics and soil binding properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in epidemiological data linking this compound to Parkinson’s disease?

Meta-analyses should stratify studies by exposure duration, dosage, and confounding factors (e.g., occupational vs. environmental exposure). Longitudinal cohort studies with biomarkers (e.g., urinary Paraquat levels) and neuroimaging can strengthen causality. The EPA notes a "large body of epidemiology data" but emphasizes methodological heterogeneity .

Q. What advanced methods improve the photocatalytic degradation efficiency of this compound in contaminated water?

TiO₂-Fe nanocomposites synthesized via sol-gel methods enhance visible-light absorption, reducing crystal size and bandgap energy. Degradation under sunlight irradiation achieves higher efficiency compared to UV alone. XRD and DRS characterization validate catalyst performance .

Q. How should thermodynamic parameters be integrated into adsorption studies to predict this compound removal efficacy?

Calculate Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) from isotherm models (Langmuir, Freundlich). Exothermic processes (ΔH° < 0) with negative ΔG° indicate spontaneity. For example, activated date stone carbon adsorption showed ΔG° = -4.2 kJ/mol at 30°C .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Use multivariable logistic regression to adjust for covariates (e.g., age, co-exposure to other pesticides). In thyroid cancer studies, single-pollutant models and cumulative exposure indices over 20-year periods identified Paraquat as a significant risk factor (p < 0.05) .

Q. Methodological Challenges and Solutions

Q. How can researchers address data gaps in this compound’s environmental persistence?

Conduct long-term photodegradation studies on soil surfaces (e.g., 85-week sunlight exposure) and quantify irreversible soil binding. EPA data show no degradation in sterile sandy loam soil after 180 days, with 93% radioactivity retained as parent compound .

Q. What experimental controls are essential for validating this compound’s interaction with co-applied herbicides?

Include dark controls and isotopic labeling to track chemical interactions. For example, dimethylamine salt of MCPA reduces Paraquat’s phytotoxicity via compound formation, validated by HPLC and biological activity assays .

属性

CAS 编号 |

1910-42-5 |

|---|---|

分子式 |

C12H14ClN2+ |

分子量 |

221.70 g/mol |

IUPAC 名称 |

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;chloride |

InChI |

InChI=1S/C12H14N2.ClH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;/h3-10H,1-2H3;1H/q+2;/p-1 |

InChI 键 |

PHBHFYCOBFRUKJ-UHFFFAOYSA-M |

杂质 |

The only impurity permitted in paraquat is free 4,4'-bipyridyl at a maximum level of 0.25%. |

SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |

规范 SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-] |

外观 |

Solid powder |

沸点 |

Boiling point (760 mm Hg): Decomposes at 175-180 °C (347-356 °F) decomposes |

颜色/形态 |

Yellow solid Off-white powder ...a liquid in various strengths... The form marketed in the U.S. has a blue dye to keep it from being confused with beverages, a sharp odor to serve as a warning, and an agent to cause vomiting if someone drinks it. Yellow-white hygroscopic powde |

密度 |

1.24 |

熔点 |

Colorless crystals; mp: 300 °C (decomposes); very soluble in water, slightly soluble in lower alcohols. Insoluble in hydrocarbons. Hydrolyzed by alkali. Inactivated by inert clays and anionic surfactants; corrosive to metal; non-volatile /Paraquat dichloride/ A solid. MP: 300 °C (approximate decomposition) /Paraquat dimethyl sulfate/ 572 °F (decomposes) |

Key on ui other cas no. |

1910-42-5 |

物理描述 |

Yellow, odorless solid; [HSDB] Technical grade is a dark red solution; [CHEMINFO] Commercially available as an aqueous solution with surfactants; [ACGIH] [herbicide] [Note: Paraquat may also be found commercially as a methyl sulfate |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

In water, 6.2X10+5 mg/L at 20 °C Practically insoluble in organic solvents. |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Gramoxone Methyl Viologen Paragreen A Paraquat Viologen, Methyl |

蒸汽压力 |

0.0000001 [mmHg] VP: Approximately 0 mm at 20 °C Vapor pressure of salts is very low, below 1X10-7 mm Hg /Paraquat salts/ <7.5X10-8 mm Hg at 25 °C <0.0000001 mmHg |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。